An In-depth Technical Guide to 12-Methyltridecanal: Chemical Properties and Structure
An In-depth Technical Guide to 12-Methyltridecanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Methyltridecanal (B128148), a branched-chain saturated aldehyde, is a significant contributor to the characteristic aroma of cooked beef and is also found in other cooked meats and dairy products.[1][2] Its unique sensory properties have led to its use as a flavoring and fragrance agent in the food and cosmetics industries.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of 12-methyltridecanal, its molecular structure, and detailed methodologies for its synthesis and analysis.
Chemical Structure and Identification
12-Methyltridecanal is an aliphatic aldehyde with a fourteen-carbon backbone, featuring a methyl group at the 12th position.[3]
| Identifier | Value |
| IUPAC Name | 12-methyltridecanal[5] |
| Synonyms | 12-MT Aldehyde, Isotetradecanal[5] |
| CAS Number | 75853-49-5[6] |
| Molecular Formula | C₁₄H₂₈O[6] |
| SMILES | CC(C)CCCCCCCCCCC=O |
| InChI | InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3[6] |
Physicochemical Properties
A summary of the key physicochemical properties of 12-methyltridecanal is presented below.
| Property | Value | Reference |
| Molecular Weight | 212.37 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [7] |
| Odor | Fatty, waxy, savory, with citrus and cilantro notes | [7] |
| Boiling Point | 275-276 °C at 760 mmHg | [8] |
| 141-143 °C at 4.00 mm Hg | [8] | |
| Density | 0.930-0.941 g/cm³ at 25 °C | [7] |
| Refractive Index | 1.445-1.455 at 20 °C | [7] |
| Solubility | Insoluble in water; soluble in alcohol and heptane. | [5] |
| Flash Point | 111.11 °C (232.00 °F) TCC | [8] |
| logP (o/w) | 6.036 (estimated) | [8] |
Natural Occurrence and Formation
12-Methyltridecanal is a naturally occurring compound, primarily recognized for its contribution to the aroma of cooked beef.[1] It is formed from the thermal degradation of plasmalogens, a type of phospholipid found in the muscle tissue of bovine and other animals.[2] The concentration of 12-methyltridecanal in beef has been observed to increase with the age of the animal.[9]
The proposed formation pathway from plasmalogens is illustrated below.
Experimental Protocols
Synthesis of 12-Methyltridecanal
A common laboratory synthesis of 12-methyltridecanal involves the oxidation of the corresponding alcohol, 12-methyltridecan-1-ol (B128240).[10][11]
Reaction:
12-Methyltridecan-1-ol → 12-Methyltridecanal
Materials:
-
12-Methyltridecan-1-ol
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent
-
Dichloromethane (B109758) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for elution
Procedure:
-
Dissolve 12-methyltridecan-1-ol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridinium chlorochromate (PCC) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[10][11]
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 12-methyltridecanal as a colorless to pale yellow oil.[10][11]
Spectroscopic Analysis
¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of 12-methyltridecanal.
Experimental Parameters:
-
Instrument: 400 MHz NMR Spectrometer[10]
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)[10]
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: Room temperature
¹H NMR (400 MHz, CDCl₃) δ:
-
9.74 (t, J = 2.0 Hz, 1H, -CHO)
-
2.40 (dt, J = 7.2, 2.0 Hz, 2H, -CH₂-CHO)
-
1.65–1.53 (m, 2H)
-
1.36–1.16 (m, 17H)
-
1.14–1.01 (m, 2H)
¹³C NMR (100 MHz, CDCl₃) δ:
-
202.95 (-CHO)
-
43.92
-
36.63
-
34.40
-
29.99
-
29.66
-
29.58
-
29.49
-
29.42
-
29.35
-
29.17
-
27.09
-
22.63
-
19.22
GC-MS is a powerful technique for the identification and quantification of volatile compounds like 12-methyltridecanal in complex matrices.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 6850 series or similar[10]
-
Column: DB-Wax or DB-1 fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]
-
Injection Mode: Splitless[10]
-
Oven Temperature Program: 40 °C (hold 2 min), ramp at 5 °C/min to 210 °C (hold 10 min)[11]
-
Carrier Gas: Helium
-
Mass Spectrometer: Quadrupole or Time-of-Flight (TOF)
-
Ionization: Electron Ionization (EI) at 70 eV
Gas Chromatography-Olfactometry (GC-O)
GC-O is used to determine the odor activity of volatile compounds. The effluent from the GC column is split between a mass spectrometer and a sniffing port, allowing for simultaneous chemical identification and sensory evaluation.[12]
Procedure:
-
An aroma extract of the sample is injected into the GC-O system.
-
As compounds elute from the column, a trained panelist at the sniffing port describes the perceived odor and its intensity.
-
The retention time of the odor event is recorded and matched with the corresponding peak on the chromatogram from the mass spectrometer.
-
Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the extract to determine the flavor dilution (FD) factor, which is a measure of the odor potency.[11]
Determination of Boiling Point
The boiling point of 12-methyltridecanal can be determined using a micro-method with a Thiele tube or a similar apparatus.
Procedure:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[13][14][15][16]
Applications
The primary application of 12-methyltridecanal is as a flavor and fragrance ingredient.[3]
-
Flavor Industry: It is used to impart or enhance meaty, fatty, and savory notes in a variety of food products, including soups, sauces, and processed meats.[7]
-
Fragrance Industry: Its waxy and fatty odor profile makes it a useful component in certain perfume compositions.[3]
-
Research: It serves as a standard in food chemistry research for studies on meat aroma and flavor development.
Safety and Handling
12-Methyltridecanal is classified as causing skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
12-Methyltridecanal is a key aroma compound with significant importance in the food and fragrance industries. A thorough understanding of its chemical properties, structure, and analytical methodologies is crucial for its effective application and for further research into its role in food chemistry and sensory science. The experimental protocols provided in this guide offer a foundation for researchers and scientists working with this compound.
References
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- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 12-methyl tridecanal, 75853-49-5 [perflavory.com]
- 5. 12-Methyltridecanal | C14H28O | CID 3018619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 12-methyltridecanal [webbook.nist.gov]
- 7. 12-methyl tridecanal, 75853-49-5 [thegoodscentscompany.com]
- 8. beefresearch.org [beefresearch.org]
- 9. Dependence of the 12-methyltridecanal concentration in beef on the age of the animal [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. pfigueiredo.org [pfigueiredo.org]
- 13. byjus.com [byjus.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. chem.libretexts.org [chem.libretexts.org]
